N-9-芴甲氧羰基-O-乙基-L-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

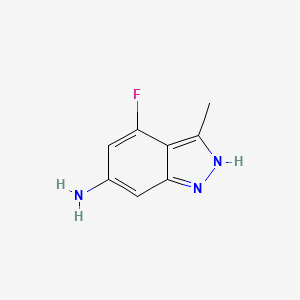

Fmoc-O-ethyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is a Tyrosine building block found in peptide-based non-nucleoside virus inhibitors .

Synthesis Analysis

Fmoc-O-ethyl-L-tyrosine is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-O-ethyl-L-tyrosine is C26H25NO5 . Its molecular weight is 431.48 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-O-ethyl-L-tyrosine has a molecular weight of 431.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .科学研究应用

肽合成

N-9-芴甲氧羰基-O-乙基-L-酪氨酸广泛应用于肽合成。 Fmoc (9-芴甲氧羰基) 基团在合成过程中作为氨基的临时保护基团,这对于肽链的正确组装至关重要 {svg_1}。该化合物在固相肽合成中特别有用,因为它可以被掺入不断增长的肽链中而不会发生不必要的副反应。

水凝胶形成

研究表明,Fmoc 氨基酸,包括 N-9-芴甲氧羰基-O-乙基-L-酪氨酸等衍生物,可以作为低分子量水凝胶化剂 {svg_2}。这些水凝胶在生物医学工程中具有潜在的应用,例如组织支架、药物递送系统和伤口愈合材料。在低浓度下形成稳定凝胶的能力使其成为制造生物相容结构的宝贵材料。

传感应用

N-9-芴甲氧羰基-O-乙基-L-酪氨酸基水凝胶的独特特性可以在传感应用中得到利用。 这些水凝胶可以对环境刺激做出反应,例如 pH 变化,可用于检测特定的生物或化学物质 {svg_3}。

包封和控释

N-9-芴甲氧羰基-O-乙基-L-酪氨酸水凝胶也可用于包封活性化合物 {svg_4}。由于其网络结构,它们可以提供包封药物或其他治疗剂的控释,使其适用于缓释药物制剂。

细胞培养和组织工程

N-9-芴甲氧羰基-O-乙基-L-酪氨酸的生物相容性和结构特性使其成为细胞培养和组织工程应用的极佳候选者 {svg_5}。它可用于创建支持细胞生长和组织形成的支架,这对再生医学至关重要。

电子材料

N-9-芴甲氧羰基-O-乙基-L-酪氨酸衍生物有望用于开发电子材料。 这些化合物的自组装特性可以导致具有独特电性能的纳米结构的形成,这些纳米结构可以用于制造有机电子器件 {svg_6}。

作用机制

Target of Action

Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Result of Action

The use of Fmoc-O-ethyl-L-tyrosine in peptide synthesis results in the formation of peptides with the desired sequence. The Fmoc group ensures that the peptide bond formation occurs at the correct location, contributing to the accuracy and efficiency of peptide synthesis .

Action Environment

The action of Fmoc-O-ethyl-L-tyrosine is influenced by various environmental factors. The pH of the reaction environment is crucial, as the Fmoc group is removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection steps .

安全和危害

未来方向

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

属性

IUPAC Name |

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673993 |

Source

|

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119894-20-1 |

Source

|

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)